ETHYL 4-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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Overview
Description
Ethyl 4-[(4-chloro-2-methylanilino)carbothioyl]tetrahydro-1(2H)-pyrazinecarboxylate: is a complex organic compound with a unique structure that combines elements of aniline, pyrazine, and carbothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-chloro-2-methylanilino)carbothioyl]tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps:
Formation of the aniline derivative: The starting material, 4-chloro-2-methylaniline, is reacted with a suitable carbothioylating agent to form the intermediate 4-chloro-2-methylanilinocarbothioyl compound.
Cyclization: This intermediate is then subjected to cyclization with ethyl tetrahydro-1(2H)-pyrazinecarboxylate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-chloro-2-methylanilino)carbothioyl]tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(4-chloro-2-methylanilino)carbothioyl]tetrahydro-1(2H)-pyrazinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-chloro-2-methylanilino)carbothioyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-chloroanilino)carbothioyl]tetrahydro-1(2H)-pyrazinecarboxylate
- Ethyl 4-[(4-methylanilino)carbothioyl]tetrahydro-1(2H)-pyrazinecarboxylate
Uniqueness
Ethyl 4-[(4-chloro-2-methylanilino)carbothioyl]tetrahydro-1(2H)-pyrazinecarboxylate is unique due to the presence of both chloro and methyl groups on the aniline ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific targets and modify its physicochemical properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-[(4-chloro-2-methylphenyl)carbamothioyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2S/c1-3-21-15(20)19-8-6-18(7-9-19)14(22)17-13-5-4-12(16)10-11(13)2/h4-5,10H,3,6-9H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIUOXRMYUZGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=C(C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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